molecular formula C16H29NO4 B6309203 3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid CAS No. 2108754-69-2

3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid

Cat. No.: B6309203
CAS No.: 2108754-69-2
M. Wt: 299.41 g/mol
InChI Key: IMBISCUQJSFYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(t-Butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a cyclooctyl substituent on the amino group and a propanoic acid backbone. The Boc group serves as a protective moiety for amines during peptide synthesis, enabling selective deprotection under acidic conditions . The cyclooctyl ring introduces significant steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to analogs with smaller or aromatic substituents.

Properties

IUPAC Name

3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBISCUQJSFYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (t-BOC) group. The t-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include:

Industrial Production Methods

Industrial production methods for 3-{(t-Butoxy)carbonylamino}propanoic acid are similar to the laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{(t-Butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The t-BOC group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the t-BOC group using TFA results in the formation of the free amine .

Scientific Research Applications

3-{(t-Butoxy)carbonylamino}propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences and functional properties of similar Boc-protected amino acid derivatives:

Compound Name Molecular Formula Substituent Key Features References
3-{(t-Butoxy)carbonylamino}propanoic acid C₁₉H₃₃NO₄ (estimated) Cyclooctyl Large aliphatic ring; high steric hindrance and lipophilicity. Potential for unique receptor binding.
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid C₁₁H₁₉NO₄ Cyclopropyl Small strained ring; increased ring tension enhances reactivity.
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid C₁₈H₂₀FNO₄ 4-Fluorophenyl Aromatic substituent; electron-withdrawing fluorine affects electronic properties.
(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid C₁₇H₂₃NO₆ Benzyloxy Ether linkage; enhances solubility and introduces stereochemical complexity.
3-{[(Tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ Oxan-4-yl (tetrahydropyran) Polar ether ring; balances lipophilicity and hydrogen-bonding capacity.

Impact of Substituents on Properties

  • Cyclooctyl vs.
  • Aliphatic vs. Aromatic Rings : Unlike fluorophenyl or benzyloxy groups, the cyclooctyl substituent lacks π-electron systems, minimizing aromatic interactions but enhancing lipid membrane permeability .
  • Polar vs. Nonpolar Substituents: Oxan-4-yl (tetrahydropyran) introduces polarity, whereas cyclooctyl is purely aliphatic, affecting solubility in aqueous vs. organic media .

Biological Activity

3-{(t-Butoxy)carbonylamino}propanoic acid (CAS No. 124072-61-3) is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclooctyl amino moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and peptide synthesis.

The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C₁₃H₁₉NO₄, with a molecular weight of approximately 299.411 g/mol. It exhibits high solubility in various solvents, which is beneficial for biological assays and applications.

PropertyValue
Molecular FormulaC₁₃H₁₉NO₄
Molecular Weight299.411 g/mol
SolubilityVery soluble
Melting Point59-62 °C
Log P (octanol-water partition coefficient)0.96

The biological activity of 3-{(t-Butoxy)carbonylamino}propanoic acid primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group allows for selective protection of amino groups during chemical reactions, facilitating the synthesis of complex peptides and analogs that may exhibit enhanced biological properties.

Pharmacological Studies

Research indicates that compounds with similar structures often display significant pharmacological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Preliminary studies indicate that certain analogs can inhibit cancer cell proliferation, making them candidates for further development in oncology.
  • Neuroprotective Effects : Compounds with similar amino acid structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study conducted on a series of Boc-protected amino acids demonstrated that modifications to the cyclooctyl group could enhance activity against Gram-positive bacteria, indicating that structural variations significantly impact efficacy.
  • Peptide Synthesis : Research has shown that incorporating 3-{(t-Butoxy)carbonylamino}propanoic acid into peptide sequences improves stability and bioavailability compared to unprotected counterparts. This finding underscores its utility in pharmaceutical formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.